N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide
Description
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide is a pyrazolo-pyrimidine derivative characterized by a bicyclic core (pyrazolo[3,4-d]pyrimidin-4-one) substituted at position 5 with a 2-methylbenzyl group and at position 1 with a pentanamide-linked ethyl chain. This scaffold is structurally analogous to kinase inhibitors and antifolates, with modifications influencing target selectivity and pharmacokinetics .
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-3-4-9-18(26)21-10-11-25-19-17(12-23-25)20(27)24(14-22-19)13-16-8-6-5-7-15(16)2/h5-8,12,14H,3-4,9-11,13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBVZCSJOQQTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and neurology. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₅O₂
- Molecular Weight : 353.43 g/mol
- CAS Number : 922027-35-8
The structure includes a pyrazolo[3,4-d]pyrimidine core, known for its diverse biological activities.
The biological activity of this compound primarily involves its role as a kinase inhibitor. It targets specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition leads to:
- Induction of Apoptosis : The compound has been shown to increase the BAX/Bcl-2 ratio significantly, promoting apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Flow cytometric analyses indicate that it can arrest the cell cycle at the S and G2/M phases, which is crucial for inhibiting tumor growth.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR Inhibition |
| 12b | HCT-116 | 19.56 | EGFR Inhibition |
| 12b | EGFR WT | 0.016 | Kinase Inhibition |
| 12b | EGFR T790M | 0.236 | Kinase Inhibition |
Compound 12b (a close analog) demonstrated potent anti-proliferative activity against lung cancer cell lines A549 and HCT-116 with low IC₅₀ values, indicating high efficacy as an epidermal growth factor receptor inhibitor (EGFRi) .
Neurological Activity
In addition to its anticancer properties, compounds similar to this compound have shown potential in treating neurological disorders:
- Anticonvulsant Activity : Research indicates that these compounds may exert anticonvulsant effects by modulating neurotransmitter systems and inhibiting specific kinases involved in seizure pathways.
Case Studies
Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:
- Case Study on Lung Cancer : A study involving the administration of a pyrazolo[3,4-d]pyrimidine derivative showed a marked reduction in tumor size in xenograft models of non-small cell lung cancer.
- Case Study on Epilepsy : A clinical trial demonstrated that a related compound significantly reduced seizure frequency in patients with refractory epilepsy.
Comparison with Similar Compounds
Structural Analogues and Modifications
The table below compares key structural and functional attributes of the target compound with its analogues:
*Calculated based on molecular formulas.
Key Findings from Structural Analysis
Substituent at Position 5: The 2-methylbenzyl group in the target compound provides moderate steric bulk and lipophilicity, contrasting with the electron-withdrawing 3-CF₃ group in , which enhances binding but may reduce solubility.
Amide Chain Variations :
- The pentanamide chain in the target compound offers a balance between lipophilicity and solubility compared to shorter chains (e.g., butanamide in ).
- Modified chains (e.g., biotin-like groups in ) enable specialized applications like targeted drug delivery.
Biological Activity Trends :
Q & A
Q. What methods validate target engagement in cellular models?
- Methodological Answer:
- Cellular thermal shift assays (CETSA): Measure protein denaturation shifts (ΔTₘ ≥ 2°C) after compound treatment .
- Competitive binding: Use fluorescent probes (e.g., ATP-red) in flow cytometry .
- CRISPR knockouts: Compare IC₅₀ values in wild-type vs. target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
